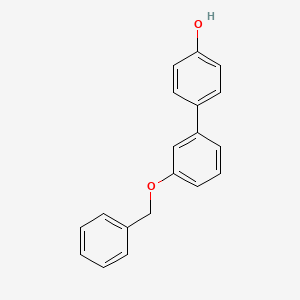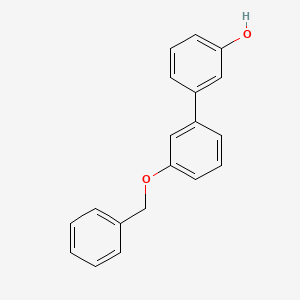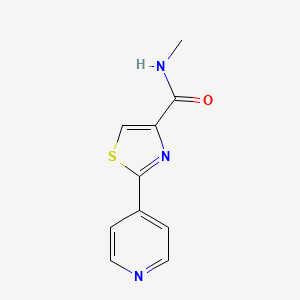![molecular formula C13H14N2 B3060883 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbonitrile CAS No. 97315-60-1](/img/structure/B3060883.png)
1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbonitrile
Übersicht
Beschreibung
1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbonitrile is a heterocyclic compound with a unique structure that includes both pyridine and quinoline rings
Wirkmechanismus
Target of Action
It’s known that julolidine derivatives have been used in various fields such as polymerization, metal ion detection, self-assembly, aggregation, and detection of proteins and nucleic acids . These applications suggest that the compound may interact with a variety of biological targets.
Mode of Action
Julolidine-based molecular rotors, which julolidine-9-carbonitrile is a part of, primarily serve as fluorescent turn-on probes . They showcase their effectiveness in sensing local environmental properties such as polarity, pH, viscosity, protein folding, and misfolding .
Biochemical Pathways
Given its use as a fluorescent probe, it’s likely that the compound interacts with various biochemical pathways, particularly those involving changes in polarity, ph, viscosity, and protein folding .
Pharmacokinetics
It’s noted that there has been a trend toward an increase in the number of sp3-hybridized carbon atoms in candidate drugs, which provides improved bioavailability, solubility, and ability to bind to biological targets .
Result of Action
Given its role as a fluorescent probe, it’s likely that the compound can cause changes in fluorescence in response to changes in local environmental properties .
Action Environment
The action of JULOLIDINE-9-CARBONITRILE can be influenced by various environmental factors. As a fluorescent probe, its efficacy and stability can be affected by changes in local environmental properties such as polarity, pH, viscosity, and protein folding .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of tetrahydroquinoline with 1-bromo-3-chloropropane under heating conditions, followed by treatment with hydrochloric acid and water to remove excess reagents . The remaining product is then extracted using ether and purified.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde: This compound has a similar structure but with an aldehyde group instead of a nitrile group.
9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline: This compound has a bromine atom attached to the quinoline ring.
Uniqueness
1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbonitrile is unique due to its nitrile group, which can participate in various chemical reactions and interactions. This makes it a versatile compound for use in different research and industrial applications.
Eigenschaften
IUPAC Name |
1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-9-10-7-11-3-1-5-15-6-2-4-12(8-10)13(11)15/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXODSMVXUSYGPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20242864 | |
| Record name | 1H,5H-Benzo(ij)quinolizine-9-carbonitrile, 2,3,6,7-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20242864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97315-60-1 | |
| Record name | 1H,5H-Benzo(ij)quinolizine-9-carbonitrile, 2,3,6,7-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097315601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H,5H-Benzo(ij)quinolizine-9-carbonitrile, 2,3,6,7-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20242864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


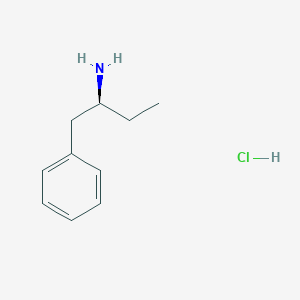
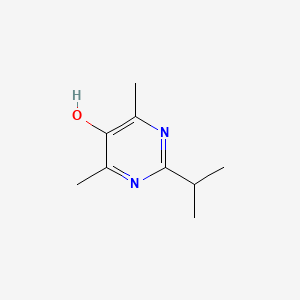
![4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3060805.png)

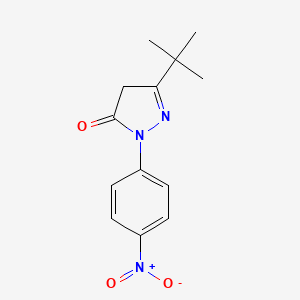
![2-({2-[(1-Bromo-2-naphthyl)oxy]ethyl}amino)ethanol](/img/structure/B3060809.png)
